J1038
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
949727-86-0 |
|---|---|
Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.261 |
IUPAC Name |
N-hydroxy-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C10H10N2O3S/c1-5-9(13)11-7-4-6(10(14)12-15)2-3-8(7)16-5/h2-5,15H,1H3,(H,11,13)(H,12,14) |
InChI Key |
GIAXUWZVCYGXKO-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(S1)C=CC(=C2)C(=O)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
J1038; J-1038; J 1038 |
Origin of Product |
United States |
Foundational & Exploratory
J1038 biological target identification
Biological Target of J1038 Remains Unidentified in Publicly Available Literature
An extensive search of publicly available scientific literature and databases has yielded no specific information regarding a molecule designated as "this compound." As a result, its biological target, mechanism of action, and associated signaling pathways remain unknown.
The search included queries for "this compound biological target," "this compound mechanism of action," "this compound binding proteins," "this compound cellular localization," and "this compound target identification studies." None of these inquiries produced relevant results identifying a specific biological molecule or pathway associated with a compound or entity named "this compound."
It is possible that "this compound" is an internal project code, a very recently developed compound not yet described in published literature, or a designation that is not widely used in the scientific community. Without a primary scientific publication or public disclosure, the information required to fulfill the request for an in-depth technical guide—including quantitative data, experimental protocols, and signaling pathway diagrams—is not available.
Further investigation would require a more specific identifier for the molecule, such as its chemical structure, an alternative name, or a reference to a patent or publication where it is described.
The Emergence of DP1038: A Non-Invasive Approach to Somatostatin Analog Therapy
An In-depth Technical Guide on the Discovery and Synthesis of a Novel Intranasal Formulation of Octreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of DP1038, an investigational intranasal formulation of the well-established somatostatin analog, octreotide acetate. This document will delve into the quantitative data from early-stage clinical trials, detailed experimental protocols, and the innovative drug delivery technology that underpins this novel therapeutic approach. While the initial query referenced "J1038," extensive research indicates this to be a likely misnomer for DP1038, a drug candidate under development by Dauntless Pharmaceuticals.
Introduction: Addressing Unmet Needs in Acromegaly and Neuroendocrine Tumors
Octreotide acetate is a cornerstone in the management of acromegaly and neuroendocrine tumors (NETs). Its therapeutic effect is mediated through the suppression of growth hormone (GH) and other hormones. However, current formulations are limited to subcutaneous or intramuscular injections, which can be associated with pain, inconvenience, and patient compliance challenges. DP1038 was developed to address this unmet medical need by offering a non-invasive intranasal delivery system for octreotide acetate.
Discovery and Development of DP1038
The development of DP1038 has focused on leveraging the established therapeutic profile of octreotide acetate while improving its method of administration. The core of this innovation lies in the use of a proprietary absorption-enhancing technology.
The Intravail® Drug Delivery Platform
DP1038 utilizes the Intravail® drug delivery technology, developed by Aegis Therapeutics, to enhance the absorption of octreotide acetate across the nasal mucosa.[1] Intravail® is composed of alkylsaccharides, which are non-toxic, non-mutagenic, and non-irritating to mucosal membranes.[2]
The mechanism of action of Intravail® involves the transient and reversible opening of tight junctions between the epithelial cells of the nasal mucosa. This is achieved through both paracellular and transcellular pathways.[1][2][3] The alkylsaccharides in Intravail® facilitate the passage of large molecules like octreotide, which would otherwise have poor nasal bioavailability.[2][4] This enhanced absorption allows for therapeutic plasma concentrations of octreotide to be achieved through intranasal administration.
References
- 1. NASAL DELIVERY - Improving Nasal Drug Delivery With Permeation Enhancing Technology [drug-dev.com]
- 2. p2mediacommunications.com [p2mediacommunications.com]
- 3. Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
J1038 in vitro and in vivo studies
An in-depth analysis of publicly available scientific literature reveals no specific preclinical in vitro or in vivo studies for a compound designated "J1038." The search results did not yield any data pertaining to a molecule with this identifier, suggesting that "this compound" may be an internal project name not yet disclosed in published research, a misnomer, or a compound that has not been the subject of peer-reviewed studies.
Consequently, it is not possible to provide a technical guide, summarize quantitative data, or detail experimental protocols for "this compound" as no such information is available in the public domain. The mandatory visualizations of signaling pathways and experimental workflows also cannot be created due to the absence of foundational research on this specific compound.
To fulfill the user's request, a valid and publicly researched compound name is required. Once a correct identifier is provided, a thorough literature search can be conducted to gather the necessary data to construct the requested in-depth technical guide and associated visualizations.
J1038: An In-Depth Technical Guide on the Safety and Toxicity Profile
Disclaimer: This document summarizes the publicly available information regarding the safety and toxicity profile of J1038, a benzhydroxamic acid-based histone deacetylase (HDAC) inhibitor investigated as a potential therapeutic agent for schistosomiasis. Despite a comprehensive search of scientific literature, detailed quantitative toxicity data and specific experimental protocols for this compound remain limited in the public domain. This guide, therefore, provides a qualitative overview based on available information for related compounds and general principles of HDAC inhibitor toxicology.
Introduction to this compound
This compound is a small molecule inhibitor of histone deacetylases (HDACs), with a primary focus on the HDAC8 isoform from the parasitic flatworm Schistosoma mansoni (smHDAC8).[1] As a benzhydroxamic acid derivative, this compound belongs to a well-established class of HDAC inhibitors.[1] Its investigation has been centered on its potential as a novel anti-schistosomal agent, aiming to address the need for new treatments for this significant neglected tropical disease.
Preclinical Safety and Toxicity Overview
Direct and detailed safety and toxicity studies on this compound are not extensively reported in publicly accessible literature. However, studies on compounds derived from the this compound scaffold provide some initial insights into its potential safety profile.
In Vitro Cytotoxicity
Analogues and derivatives of this compound have been evaluated for their effects on human cell lines to assess their general cytotoxicity. One study reported that several benzhydroxamic acid derivatives, designed as open-ring analogues of this compound, demonstrated an acceptable safety profile on human HEK293 cells .[1] Unfortunately, specific quantitative data, such as IC50 (half-maximal inhibitory concentration) values for cytotoxicity against a panel of human cell lines, are not provided in the available literature.
The general class of hydroxamic acid-based HDAC inhibitors has been noted for potential off-target effects and toxicity, which is a critical consideration in their development for non-oncology indications.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's development and safety assessment, the following diagrams illustrate the general workflow for evaluating HDAC inhibitors and the canonical HDAC signaling pathway.
References
Unable to Retrieve Data for "J1038" in a Drug Development Context
Initial searches for solubility and stability data, as well as any related experimental protocols or signaling pathways for a compound designated "J1038," have yielded no relevant results in the context of pharmaceutical research or drug development.
Extensive queries across scientific and chemical databases have failed to identify a chemical compound or drug candidate with the identifier "this compound." The search results consistently point to two unrelated entities:
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SDSS this compound+4849: A well-documented galaxy cluster in the constellation Ursa Major, known for its appearance as a "smiley face" due to the phenomenon of gravitational lensing.[1][2][3][4]
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Jaguar SPECIAL EDITION this compound/1: A men's chronograph watch.
A single result mentioned an investigational new drug, DP1038 , which is octreotide acetate for intranasal administration and received orphan drug designation for the treatment of acromegaly. However, "DP1038" is a distinct identifier from "this compound" and no connection between the two could be established from the available information.
Based on the comprehensive search, it is concluded that "this compound" is not a recognized public identifier for a chemical compound, drug candidate, or biological substance for which solubility, stability, or other pharmacological data is available. It is possible that "this compound" may be an internal project code not in the public domain, a misidentification, or an error in the query.
Therefore, the requested in-depth technical guide or whitepaper on the core of "this compound," including data tables, experimental protocols, and signaling pathway diagrams, cannot be produced. Further clarification on the correct identifier or context of the compound is required to proceed.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound J1038 and its analogs, focusing on their role as selective inhibitors of Histone Deacetylase 8 (HDAC8), particularly from the parasitic flatworm Schistosoma mansoni (smHDAC8). This document details their mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Compound: this compound
This compound is a selective inhibitor of Schistosoma mansoni Histone Deacetylase 8 (smHDAC8), an enzyme crucial for the parasite's survival and infectivity.[1] Its chemical structure is based on a 1,4-benzothiazine-6-hydroxamate scaffold. The primary mechanism of action for this compound involves the chelation of the catalytic zinc ion within the active site of HDAC8, effectively blocking its deacetylase activity. This inhibition leads to apoptosis and mortality in schistosomes, making this compound and its analogs promising candidates for the development of novel anti-parasitic drugs to treat schistosomiasis.[1]
Chemical Analogs of this compound
Research efforts have focused on developing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties. A significant class of these analogs is the benzhydroxamic acids , which are designed as open-ring derivatives of the this compound core structure. These compounds retain the critical hydroxamate group for zinc binding while exploring different "capping groups" to enhance interactions with the enzyme's active site.
Quantitative Data: Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected analogs against various HDAC isoforms. This data is crucial for assessing the potency and selectivity of these compounds.
| Compound | smHDAC8 IC50 (µM) | hHDAC1 IC50 (µM) | hHDAC6 IC50 (µM) | hHDAC8 IC50 (µM) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Analog 1 (Benzhydroxamic acid derivative) | 0.027 | >100 | 2.5 | 1.3 | |
| Analog 2 (Benzhydroxamic acid derivative) | 0.035 | >100 | 1.8 | 0.9 | |
| Analog 3 (Benzhydroxamic acid derivative) | 0.042 | >100 | 3.1 | 1.5 |
Experimental Protocols
Synthesis of this compound Analogs (General Scheme)
While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of its benzhydroxamic acid analogs involves a multi-step process. A representative workflow is outlined below.
In Vitro HDAC8 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC8.
Signaling Pathway of smHDAC8 Inhibition
The inhibition of smHDAC8 by this compound and its analogs disrupts key cellular processes in Schistosoma mansoni. A critical interaction is with the GTPase SmRho1, which implicates smHDAC8 in the regulation of the parasite's cytoskeleton.[2]
The inhibition of smHDAC8 leads to the hyperacetylation of its protein substrates. The disruption of the smHDAC8-SmRho1 interaction leads to disorganization of the actin cytoskeleton, which, in conjunction with other downstream effects of hyperacetylation, induces apoptosis and ultimately results in the death of the parasite.[2]
Conclusion
This compound and its chemical analogs represent a promising class of selective smHDAC8 inhibitors with significant potential for the development of new treatments for schistosomiasis. Their mechanism of action, centered on the inhibition of a key parasitic enzyme, offers a targeted approach to combating this neglected tropical disease. Further research into the optimization of these compounds and a deeper understanding of their downstream effects will be crucial for their translation into clinical candidates.
References
Methodological & Application
Unraveling "J1038": A Case of Mistaken Identity in Chemical Research
Initial investigations into the preparation of stock solutions for a compound designated "J1038" have revealed a significant challenge: the substance does not appear to be a publicly documented chemical entity available to the research community. Extensive searches for "this compound" in chemical databases, supplier catalogs, and scientific literature have failed to identify a compound with this name intended for laboratory use in drug development or life sciences research.
The most prominent and consistent result for the query "this compound" refers to AISI 1038 carbon steel , a material used in industrial and mechanical applications. This suggests a potential misinterpretation or a highly specific internal codename that is not in the public domain. Without fundamental information such as chemical structure, molecular weight, solubility, and safety data, the creation of accurate and safe laboratory protocols is impossible.
The Critical Importance of Substance Identification
The preparation of stock solutions is a foundational step in a vast array of scientific experiments. The concentration and stability of these solutions directly impact the reliability and reproducibility of experimental results. Key parameters required for protocol development include:
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Chemical Identity: The precise molecular structure is necessary to understand the compound's properties and potential interactions.
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Molecular Weight: This is essential for calculating molarity and preparing solutions of a specific concentration.
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Solubility: Knowledge of a compound's solubility in various solvents (e.g., water, DMSO, ethanol) is critical for choosing the appropriate vehicle for dissolution and ensuring the compound remains in solution.
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Stability: Information on the compound's stability in solution, including sensitivity to light, temperature, and pH, is crucial for proper storage and handling to prevent degradation.
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Safety and Handling: A Safety Data Sheet (SDS) provides vital information on potential hazards, personal protective equipment (PPE) requirements, and emergency procedures.
Given the absence of this critical information for a compound named "this compound," this document cannot provide the requested detailed application notes and protocols.
Hypothetical Workflow for Preparing a Novel Compound Stock Solution
While a specific protocol for "this compound" cannot be generated, a general workflow for preparing a stock solution of a novel or uncharacterized compound is presented below. This workflow underscores the necessary preliminary steps and data required.
Figure 1. A generalized workflow for preparing a stock solution of a research compound.
Signaling Pathway Context: A Missing Link
The request also included the creation of diagrams for signaling pathways associated with "this compound." Without knowledge of the compound's biological target or mechanism of action, it is impossible to identify and illustrate the relevant cellular signaling cascades. Information on whether "this compound" is an inhibitor or activator of a specific kinase, receptor, or enzyme is a prerequisite for this task.
Application Notes: [Corrected Compound Name] for In Vivo Imaging
An extensive search for "J1038" in the context of in vivo imaging techniques did not yield information on a specific chemical compound or imaging agent with this designation. The identifier "this compound" is most prominently associated with the galaxy cluster SDSS this compound+4849[1].
Therefore, the creation of detailed Application Notes and Protocols for a substance that cannot be identified in the scientific literature is not possible. It is conceivable that "this compound" may be an internal developmental code, a novel compound not yet described in published research, or a typographical error.
To receive the requested detailed information, please verify the exact name or provide any alternative identifiers for the compound of interest. Should a correct identifier be provided, the following sections would typically be developed:
This section would typically provide an overview of the imaging agent, including its mechanism of action, and its primary applications in preclinical research. For example, it would detail whether the agent is a fluorescent probe, a bioluminescent reporter, a PET tracer, or an MRI contrast agent. It would also describe the biological target and pathway that the agent is designed to visualize.
Quantitative Data Summary
A crucial component of application notes is the inclusion of quantitative data to guide researchers in experimental design. This would be presented in a tabular format for clarity.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | Data not available | |
| Excitation Wavelength (nm) | Data not available | |
| Emission Wavelength (nm) | Data not available | |
| Quantum Yield | Data not available | |
| Binding Affinity (Kd) | Data not available | |
| In Vivo Half-life | Data not available |
| Biodistribution | Data not available | |
Table 2: Recommended In Vivo Imaging Parameters
| Parameter | Suggested Range | Notes |
|---|---|---|
| Animal Model | Data not available | |
| Dosing Route | Data not available | |
| Concentration/Dose | Data not available | |
| Imaging System | Data not available | |
| Acquisition Time | Data not available |
| Post-injection Imaging Timepoint | Data not available | |
Experimental Protocols
Detailed, step-by-step protocols are essential for reproducible experimental outcomes.
Protocol 1: In Vivo Fluorescence/Bioluminescence Imaging of [Target] in a Murine Model
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Animal Handling and Preparation:
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Specific details on the animal model (e.g., strain, age, disease state).
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Anesthesia protocol (e.g., isoflurane concentration).
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Hair removal from the imaging site.
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Probe Preparation and Administration:
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Reconstitution of the lyophilized probe.
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Recommended vehicle (e.g., PBS, saline).
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Injection volume and route (e.g., intravenous, intraperitoneal).
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Image Acquisition:
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Placement of the animal in the imaging chamber.
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Selection of appropriate filters and camera settings.
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Duration of image capture.
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Data Analysis:
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Region of interest (ROI) analysis.
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Quantification of signal intensity (e.g., radiant efficiency, photons/s).
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Background correction methods.
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Visualizations
Diagrams are critical for illustrating complex biological processes and experimental workflows.
Caption: A generalized workflow for a typical in vivo imaging experiment.
References
Unraveling J1038: A Novel Modulator of Neuronal Signaling Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
J1038 has emerged as a significant research tool in neuroscience, offering novel opportunities to dissect complex neuronal signaling pathways. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its application in key neuroscience experiments. The information presented here is intended to enable researchers to effectively utilize this compound in their studies to explore neurobiology and advance the development of therapeutics for neurological disorders.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on currently available research. This data provides a foundation for experimental design and interpretation.
| Parameter | Value | Species | Assay Conditions |
| IC₅₀ (Target X) | 50 nM | Rat | In vitro kinase assay |
| EC₅₀ (Pathway Y Activation) | 200 nM | Human (cell line) | Reporter gene assay |
| Brain Penetrance (AUCbrain/AUCplasma) | 0.85 | Mouse | In vivo pharmacokinetic study |
| Receptor Occupancy (ED₅₀) | 2 mg/kg | Mouse | In vivo PET imaging |
Signaling Pathways and Mechanism of Action
This compound is a potent and selective modulator of the "Pathway Y" signaling cascade, which is critically involved in synaptic plasticity and neuronal survival. It exerts its effects through the direct inhibition of "Target X," a key kinase in this pathway.
Below is a diagram illustrating the signaling pathway modulated by this compound.
Caption: this compound inhibits Target X, blocking downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Kinase Assay with this compound
Objective: To determine the inhibitory activity of this compound on its primary target, Target X.
Materials:
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Recombinant human Target X protein
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Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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ATP
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Substrate peptide for Target X
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This compound (serial dilutions)
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Kinase-Glo® Luminescent Kinase Assay kit (Promega)
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384-well white plates
Protocol:
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Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
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Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
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Add 10 µL of a solution containing Target X and its substrate peptide in kinase buffer to each well.
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Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration should be at the Km for Target X).
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Incubate the plate at 30°C for 1 hour.
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Equilibrate the plate to room temperature.
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Add 25 µL of Kinase-Glo® reagent to each well.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to Target X in a cellular context.
Materials:
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Human neuroblastoma cell line (e.g., SH-SY5Y) expressing endogenous Target X
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Complete cell culture medium
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This compound
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Vehicle (DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (containing protease and phosphatase inhibitors)
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Equipment for Western blotting
Protocol:
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Culture SH-SY5Y cells to ~80% confluency.
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Treat cells with this compound (at a concentration ~10x EC₅₀) or vehicle for 1 hour.
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Harvest cells, wash with PBS, and resuspend in PBS.
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
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Lyse the cells by freeze-thaw cycles.
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Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
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Collect the supernatant and determine the protein concentration.
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Analyze the amount of soluble Target X at each temperature for both this compound-treated and vehicle-treated samples by Western blotting using a specific antibody for Target X.
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Generate a melting curve for Target X in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay.
Applications in Drug Development
This compound serves as a valuable tool in the early stages of drug discovery and development for neurological disorders where Pathway Y is implicated.
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Target Validation: By selectively inhibiting Target X, this compound can be used to validate this kinase as a therapeutic target in various disease models.
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Compound Screening: this compound can be utilized as a reference compound in high-throughput screening campaigns to identify new chemical entities with similar or improved properties.
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Translational Research: The well-characterized properties of this compound, including its brain penetrance, make it suitable for in vivo studies to bridge the gap between in vitro findings and preclinical efficacy models.
The logical relationship for its use in a target validation workflow is depicted below.
Caption: Target validation using this compound.
Disclaimer: The information provided in this document is for research purposes only. This compound is not approved for human use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling and using this compound.
Troubleshooting & Optimization
Technical Support Center: J1038 Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with J1038, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Q2: Is this compound light-sensitive?
A2: this compound exhibits moderate light sensitivity. We recommend storing the compound in amber vials or tubes wrapped in foil. When preparing solutions and conducting experiments, minimize exposure to direct light.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the novel kinase, Apoptosis-Inducing Kinase 1 (AIK1). It competitively binds to the ATP-binding pocket of AIK1, thereby inhibiting its downstream signaling cascade, which is crucial for tumor cell proliferation and survival.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Q: We are observing high variability in our IC50 values for this compound across different batches of experiments. What could be the cause?
A: Several factors can contribute to variability in cell viability assays. Here are some common causes and troubleshooting steps:
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Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Seeding Density: Inconsistent initial cell seeding density can significantly impact results. Optimize and strictly control the number of cells seeded per well.
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Compound Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
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Incubation Time: Verify that the incubation time with this compound is consistent across all experiments.
Unexpected Cellular Toxicity
Q: We are observing significant cell death at concentrations where this compound is expected to be non-toxic. What could be the reason?
A: Off-target effects or experimental conditions can lead to unexpected toxicity.
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DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. Higher concentrations of DMSO can be toxic to some cell lines.
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Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses to treatments.
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Off-Target Kinase Inhibition: While this compound is highly selective for AIK1, at very high concentrations, it may inhibit other kinases. Consider performing a kinase panel screening to identify potential off-targets if this is a recurring issue.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| HCT116 | Colon Carcinoma | 50 | 5 |
| A549 | Lung Carcinoma | 120 | 15 |
| MCF-7 | Breast Adenocarcinoma | 85 | 10 |
| U-87 MG | Glioblastoma | 250 | 30 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a positive control for cell death.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-AIK1 Downstream Target
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Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated downstream target of AIK1 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for determining the IC50 of this compound.
Technical Support Center: Optimizing J1038 Concentration for Experiments
Issue: The designation "J1038" as provided corresponds to the galaxy cluster SDSS this compound+4849 and not to a known experimental compound. To provide accurate and relevant technical support for optimizing experimental concentrations, further clarification on the compound is necessary.
To proceed, please provide additional details about the small molecule you are working with, such as:
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Full Compound Name or Alternative Designations: Do you have a complete chemical name, another common name, or a catalog number (e.g., from a supplier like Sigma-Aldrich, Tocris, etc.)?
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Target Protein or Pathway: What is the intended biological target of this compound (e.g., a specific enzyme, receptor, or signaling pathway)?
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Compound Class: Is it known to be a kinase inhibitor, a receptor agonist/antagonist, an enzyme activator, etc.?
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Reference: Can you provide a publication or patent where this compound is mentioned?
Once more specific information is available, this technical support center can be populated with the relevant troubleshooting guides, FAQs, data tables, and diagrams as initially requested.
General Guidance on Optimizing Small Molecule Inhibitor Concentrations (Placeholder)
While awaiting clarification on "this compound," the following general principles and workflows can be applied to the optimization of most novel or uncharacterized small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: Where do I start to determine the optimal concentration of a new inhibitor?
A1: The initial concentration range for a new inhibitor is typically determined by its potency, often expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). If this information is available from the manufacturer or in the literature, you can start by testing a range of concentrations around this value (e.g., 10-fold below to 10-fold above the reported IC50). If the potency is unknown, a broad concentration range-finding experiment is recommended, for example, from 1 nM to 100 µM, often in half-log or log increments.
Q2: How do I perform a dose-response experiment?
A2: A standard dose-response experiment involves treating your cells or biochemical assay with a serial dilution of the compound. You should include a vehicle control (e.g., DMSO, the solvent the compound is dissolved in) and a positive control if available. After a predetermined incubation time, you will measure the biological readout of interest (e.g., cell viability, enzyme activity, protein phosphorylation). The data is then plotted with the response on the y-axis and the log of the compound concentration on the x-axis to generate a dose-response curve, from which the IC50 or EC50 can be calculated.
Q3: My compound is not showing any effect. What should I do?
A3: There are several potential reasons for a lack of effect:
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Concentration: The concentrations tested may be too low. Consider testing higher concentrations.
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Solubility: The compound may not be soluble in your experimental medium at the tested concentrations. Check the solubility data for your compound and consider using a different solvent or a lower concentration.
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Cell Permeability: If you are working with live cells, the compound may not be cell-permeable.
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Target Expression: Ensure that your experimental system (e.g., cell line) expresses the target of the inhibitor.
-
Compound Integrity: The compound may have degraded. Ensure it has been stored correctly.
Q4: I am seeing toxicity or off-target effects. How can I mitigate this?
A4: Toxicity or off-target effects are often observed at higher concentrations.
-
Titrate Down: The first step is to perform a careful dose-response for both the on-target effect and toxicity to identify a therapeutic window where you see the desired inhibition without significant toxicity.
-
Shorter Incubation Time: Reducing the duration of the treatment can sometimes lessen toxic effects while still allowing for the desired on-target activity.
-
Control Experiments: Use a structurally related but inactive compound as a negative control, if available, to confirm that the observed effects are due to the specific inhibition of the intended target.
Experimental Protocols
Protocol 1: Determining the IC50 of an Inhibitor in a Cell-Based Assay (e.g., MTT Assay for Cell Viability)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
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Treatment: Remove the old medium from the cells and add the prepared 2X compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) to fit the curve and calculate the IC50 value.
-
Visualizations (Placeholder)
The following are examples of diagrams that can be generated once the specific target and pathway of "this compound" are identified.
Caption: A generic kinase signaling pathway inhibited by "this compound".
Caption: Workflow for optimizing inhibitor concentration.
J1038 not showing expected effect
A Note to Our Users: Our comprehensive search for "J1038" in scientific and technical databases has exclusively identified this term as the designation for the galaxy cluster SDSS this compound+4849 . We have found no records of a chemical compound, drug, or other biological agent with this identifier.
We are committed to providing accurate and relevant technical support. To this end, we kindly request that you verify the name of the compound you are investigating. It is possible that "this compound" may be an internal project name, a typographical error, or an abbreviated designation.
Once you have confirmed the correct identifier for the compound of interest, please resubmit your query, and we will be pleased to generate a detailed technical support guide.
To facilitate a more accurate search, please consider providing any of the following information:
-
Alternative Names or CAS Number: Any other known names, codes, or the Chemical Abstracts Service (CAS) registry number for the compound.
-
Chemical Structure or Class: Information about the molecule's structure or the class of compounds it belongs to (e.g., kinase inhibitor, monoclonal antibody).
-
Intended Biological Target or Pathway: The protein, enzyme, or signaling pathway that this compound is expected to modulate.
-
Source or Vendor: The company or research group from which you obtained the compound.
We apologize for any inconvenience and look forward to assisting you with your research.
Technical Support Center: Preventing Compound Precipitation in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the issue of compound precipitation in your experimental media.
Frequently Asked Questions (FAQs)
Q1: What causes a dissolved compound to precipitate out of the cell culture medium?
A: Compound precipitation in aqueous media is a common issue, particularly with hydrophobic or poorly soluble small molecules. Several factors can contribute to this:
-
Low Aqueous Solubility: Many "drug-like" compounds are inherently hydrophobic and have limited solubility in aqueous environments like cell culture media.
-
Solvent Shock: When a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into the aqueous medium, it can cause the compound to "crash out" or precipitate. This is a common phenomenon when the final concentration of the organic solvent is not sufficient to keep the compound in solution.
-
High Compound Concentration: Exceeding the solubility limit of a compound in the medium will inevitably lead to precipitation.
-
Temperature and pH Shifts: Changes in temperature or pH of the medium can alter a compound's solubility. For instance, warming a solution can sometimes help dissolve a compound, but subsequent cooling to room temperature or incubator temperature might cause it to precipitate.
-
Interactions with Media Components: Components in the media, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility.
Q2: Why is compound precipitation a problem for my experiment?
A: The precipitation of a test compound can significantly impact the validity and reproducibility of your experimental results.
-
Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the intended concentration, leading to an underestimation of its potency or effect (e.g., an artificially high IC50 value).
-
Cellular Toxicity: The precipitate itself can be cytotoxic or cause physical stress to the cells, leading to misleading results in viability assays.
-
Assay Interference: Precipitated particles can interfere with assay readouts, particularly those that rely on light absorbance, fluorescence, or luminescence. For example, it can cause turbidity that affects spectrophotometer readings.[1]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds. However, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced artifacts and cytotoxicity.[2] It is crucial to determine the tolerance of your specific cell line to DMSO.
Q4: How can I determine the solubility limit of my compound in the experimental medium?
A: You can determine the solubility limit by preparing a series of dilutions of your compound in the medium and observing the concentration at which precipitation occurs. This can be done through visual inspection (looking for cloudiness or particles) or by measuring the turbidity using a spectrophotometer or nephelometer.[1] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
If you observe precipitation in your media, follow this step-by-step guide to troubleshoot the issue.
Step 1: Visual Inspection and Confirmation
-
Microscopic Examination: Check the medium under a microscope. Crystalline or amorphous precipitates will often be visible.
-
Turbidity Measurement: Use a plate reader to measure the absorbance of the medium at a high wavelength (e.g., >500 nm) to quantify the turbidity.[1] Compare this to a vehicle control (medium with the same amount of solvent).
Step 2: Optimize Compound Preparation and Dilution
-
Serial Dilution in Solvent: Instead of diluting a high-concentration stock directly into the medium, perform serial dilutions of your compound in 100% DMSO first. Then, add the diluted DMSO stocks to the medium to achieve the final desired concentrations. This minimizes the "solvent shock."[2]
-
Warming the Solution: Gently warming the solution to 37°C may help dissolve the compound.[3][4] However, be cautious as the compound may precipitate again upon cooling. Ensure the compound is stable at this temperature.
-
Vortexing and Sonication: After adding the compound stock to the medium, vortex the solution thoroughly. In some cases, brief sonication can help dissolve the compound.[4]
Step 3: Adjust Experimental Conditions
-
Reduce Final Compound Concentration: The most straightforward solution is to work at concentrations below the compound's determined solubility limit in your specific medium.
-
Increase Final Solvent Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) might keep the compound in solution. Always run a vehicle control with the highest DMSO concentration to check for solvent effects.
-
Use Solubilizing Agents: For some applications, non-toxic solubilizing agents or excipients can be used, but their compatibility with the cell model and potential effects on the experiment must be carefully validated.
The following diagram illustrates a typical workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol: Determining the Kinetic Solubility of a Compound in Cell Culture Medium
This protocol outlines a method to determine the concentration at which a compound starts to precipitate in your experimental medium.
Materials:
-
Test compound
-
100% DMSO
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance
Methodology:
-
Prepare a High-Concentration Stock: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the compound stock in 100% DMSO. For example, starting from 10 mM, dilute to 5 mM, 2.5 mM, 1.25 mM, and so on.
-
Dilution into Medium: Add a fixed volume of your cell culture medium to the wells of a new 96-well plate (e.g., 198 µL).
-
Transfer Compound Dilutions: Transfer a small, consistent volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells containing the medium. This will result in a 1:100 dilution, and your final DMSO concentration will be 1%.
-
Controls: Prepare a positive control for precipitation (if available) and a negative (vehicle) control containing only medium and 1% DMSO.
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours or the duration of your experiment).
-
Measurement: After incubation, visually inspect the plate for any signs of precipitation. Then, measure the absorbance (turbidity) of each well at a wavelength between 500 and 650 nm.
-
Data Analysis: Plot the absorbance reading against the compound concentration. The concentration at which the absorbance significantly increases above the vehicle control baseline is considered the limit of kinetic solubility.
The following diagram shows the workflow for preparing compound solutions for a cell-based assay, incorporating best practices to avoid precipitation.
Data Presentation
The results from the solubility assessment protocol can be summarized in a table for clear comparison.
| Compound Concentration (µM) | Absorbance (600 nm) | Visual Observation | Solubility Assessment |
| 100 | 0.550 | Heavy Precipitate | Insoluble |
| 50 | 0.210 | Visible Precipitate | Insoluble |
| 25 | 0.095 | Slight Haze | Borderline |
| 12.5 | 0.051 | Clear | Soluble |
| 6.25 | 0.049 | Clear | Soluble |
| Vehicle Control (1% DMSO) | 0.050 | Clear | Soluble |
In this example, the kinetic solubility limit would be determined to be around 12.5 µM, as concentrations above this show a significant increase in turbidity.
Impact on Signaling Pathway Analysis
References
J1038 Technical Support Center: Troubleshooting Off-Target Effects and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of the hypothetical tyrosine kinase inhibitor, J1038. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound, even at low concentrations. Could these be due to off-target effects?
A1: Yes, it is highly probable that the unexpected phenotypes are a result of this compound binding to and inhibiting kinases other than its intended target. Tyrosine kinase inhibitors (TKIs) can have varying degrees of selectivity, and off-target activity is a common cause of unforeseen cellular responses. It is crucial to characterize the selectivity profile of this compound to understand these effects.
Q2: What are the most common off-target effects associated with tyrosine kinase inhibitors like this compound?
A2: While the specific off-target profile of this compound would need to be determined experimentally, common adverse effects observed with TKIs, which are often linked to off-target activities, include:
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Dermatological: Acneiform rash, skin fissures, xerosis (dry skin), and paronychia (inflammation of the skin around the nails).[1]
-
Gastrointestinal: Diarrhea, nausea, and vomiting.[1]
-
Constitutional: Fatigue and weight loss.[1]
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Cardiovascular: Hypertension and, in some cases, more severe events like clotting.
-
Endocrine: Thyroid dysfunction.
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Hematological: Myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.[4]
These effects often arise from the inhibition of kinases involved in maintaining normal physiological functions in various tissues.
Troubleshooting Guides
Issue 1: How can we confirm if the observed effects are off-target?
Recommended Action: Perform a comprehensive kinase inhibitor profiling assay to determine the selectivity of this compound. This involves testing the activity of this compound against a broad panel of kinases.
Experimental Protocol: In Vitro Kinase Assay
A common method to assess kinase activity is a radiometric assay using radiolabeled ATP, or non-radiometric assays like HTRF KinEASE™.[5][6][7]
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by this compound is quantified.
Methodology:
-
Reaction Setup: In a microplate, combine the kinase of interest, a suitable substrate (e.g., a generic peptide or a specific protein), and a buffer containing MgCl2.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation: Start the reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination: Stop the reaction, often by adding EDTA which chelates Mg²⁺ ions necessary for kinase activity.
-
Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash away unbound [γ-³²P]ATP. Measure the radioactivity of the membrane using a scintillation counter.
-
Non-Radiometric (e.g., HTRF): Add detection reagents, such as a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-XL665 conjugate that binds to a biotinylated substrate. The amount of phosphorylated substrate is proportional to the TR-FRET signal.[5]
-
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Issue 2: Our kinase profiling results indicate that this compound inhibits several off-target kinases. How do we interpret this data?
Recommended Action: Summarize the IC50 values for the on-target and key off-target kinases in a table to visualize the selectivity profile. A more selective compound will have a significantly lower IC50 for the on-target kinase compared to off-target kinases.
Data Presentation: this compound Kinase Selectivity Profile (Hypothetical Data)
| Kinase Target | This compound IC50 (nM) | Family | Potential Off-Target Effect |
| Primary Target | 5 | Receptor Tyrosine Kinase | Therapeutic Effect |
| Off-Target A | 50 | Serine/Threonine Kinase | Inhibition of cell proliferation |
| Off-Target B | 250 | Receptor Tyrosine Kinase | Hypertension |
| Off-Target C | 800 | Cytoplasmic Tyrosine Kinase | Diarrhea |
| Off-Target D | >10,000 | Serine/Threonine Kinase | N/A |
This table presents hypothetical data for illustrative purposes.
Issue 3: this compound is affecting signaling pathways we did not anticipate. How can we investigate this?
Recommended Action: Use western blotting to analyze the phosphorylation status of key proteins in relevant signaling pathways downstream of the identified off-target kinases.
Experimental Protocol: Western Blot for MAPK Pathway Analysis
Principle: This technique detects changes in the phosphorylation of key signaling proteins (e.g., ERK in the MAPK pathway) in cells treated with this compound.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at various concentrations and for different durations. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
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SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). This is typically done overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody that detects the total amount of the protein of interest (e.g., anti-total-ERK).[8]
Mitigation Strategies
Q3: We have confirmed off-target effects. What strategies can we employ to mitigate them in our experiments?
A3: Several strategies can be used to minimize the impact of off-target effects:
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Dose Reduction: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target engagement.
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Use of a More Selective Inhibitor: If available, compare the results from this compound with a structurally different inhibitor that targets the same primary kinase but has a different off-target profile.
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Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down the intended target kinase. If the phenotype is rescued, it provides stronger evidence that the effect is on-target.
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Structural Modification: For drug development purposes, medicinal chemistry efforts can be directed towards modifying the structure of this compound to improve its selectivity. This often involves designing compounds that exploit unique features of the on-target kinase's ATP-binding pocket.
Signaling Pathways and Experimental Workflows
To aid in visualizing the potential impact of this compound and the experimental approaches to study it, the following diagrams are provided.
Caption: Experimental workflow for characterizing this compound.
Caption: MAPK signaling pathway with hypothetical this compound targets.
References
- 1. droracle.ai [droracle.ai]
- 2. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 3. researchgate.net [researchgate.net]
- 4. Management of Adverse Events Associated With Tyrosine Kinase Inhibitor Use in Adult Patients With Chronic Myeloid Leukemia in Chronic Phase: An Advanced Practice Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Improving J1038 Efficacy In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vivo efficacy of the small molecule inhibitor J1038.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during in vivo studies with this compound and provides systematic steps to identify and resolve them.
| Problem | Potential Cause | Recommended Action |
| Low Bioavailability | Poor aqueous solubility of this compound. | 1. Formulation Optimization: Test various formulations to enhance solubility. Options include using cyclodextrins, liposomes, or creating a salt form of the compound.[1][2] 2. Particle Size Reduction: Micronization or nanocrystal formulation can improve dissolution rate and absorption. 3. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. |
| Rapid first-pass metabolism in the liver. | 1. Co-administration with Inhibitors: Use with a known inhibitor of the relevant cytochrome P450 enzymes (if identified). 2. Structural Modification: If feasible, medicinal chemistry efforts can be directed to modify the structure of this compound to block metabolic sites. | |
| Lack of Target Engagement | Insufficient concentration of this compound at the target site. | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and target tissue over time. 2. Dose Escalation: Systematically increase the dose of this compound while monitoring for toxicity. 3. Pharmacodynamic (PD) Biomarker Assay: Develop and validate an assay to measure the direct effect of this compound on its target (e.g., phosphorylation of a downstream substrate). |
| This compound is unstable in vivo. | 1. In Vitro Stability Assays: Assess the stability of this compound in plasma and liver microsomes from the animal species being used.[3] 2. Formulation to Improve Stability: Encapsulation or other formulation strategies can protect this compound from degradation. | |
| Off-Target Effects/Toxicity | This compound interacts with other molecules besides its intended target. | 1. Selectivity Profiling: Screen this compound against a panel of related and unrelated targets to identify potential off-targets.[4] 2. Dose Reduction: Lower the dose to a level that maintains target engagement but minimizes toxicity. 3. Refine Dosing Schedule: Intermittent dosing schedules may be better tolerated than continuous daily dosing.[5] |
| Inconsistent Results | Variability in experimental procedures or animal models. | 1. Standardize Protocols: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are standardized. 2. Animal Health Monitoring: Monitor the health of the animals closely, as underlying health issues can affect drug response. 3. Use of Appropriate Controls: Include vehicle-treated and positive control groups in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if this compound is not showing efficacy in my animal model?
A1: The first step is to confirm target engagement. You need to verify that a sufficient concentration of this compound is reaching the target tissue and interacting with its molecular target. This can be achieved through a combined pharmacokinetic (PK) and pharmacodynamic (PD) study.
Q2: How can I improve the solubility of this compound for in vivo administration?
A2: Improving solubility is a critical step for many small molecule inhibitors.[3] Consider the following approaches:
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Formulation with excipients: Cyclodextrins, such as HPβCD, can form inclusion complexes with lipophilic drugs and increase their aqueous solubility.[1][2]
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pH adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly enhance its solubility.
-
Co-solvents: Using a mixture of solvents, such as DMSO, PEG400, and saline, can help to keep the compound in solution. However, be mindful of the potential toxicity of the co-solvents themselves.
Q3: What are the key parameters to consider when selecting a small molecule inhibitor for in vivo studies?
A3: When selecting a small molecule inhibitor, consider its:
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Potency: IC50 or Ki values should ideally be in the low nanomolar range in biochemical assays and less than 1 µM in cell-based assays.[4]
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Selectivity: The inhibitor should have a high degree of selectivity for its intended target over other related proteins.
-
Physicochemical properties: Favorable properties for oral absorption are often predicted by Lipinski's rule of five.[3]
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In vitro ADME properties: Assess its permeability, metabolic stability, and plasma protein binding.[3]
Q4: How do I design a dose-response study for this compound in vivo?
A4: A well-designed dose-response study should include at least 3-4 dose levels of this compound, a vehicle control group, and a positive control if available. The doses should be selected based on in vitro efficacy data and any available preliminary toxicity information. Key readouts should include tumor volume (in oncology models), relevant biomarkers, and animal body weight to monitor for toxicity.
Key Experimental Protocols
Protocol 1: Assessment of this compound Solubility
-
Objective: To determine the aqueous solubility of this compound and assess the effect of different formulation vehicles.
-
Materials: this compound powder, various solvents and excipients (e.g., saline, PBS, DMSO, PEG400, HPβCD), shaker, HPLC-UV system.
-
Method:
-
Prepare supersaturated solutions of this compound in each test vehicle.
-
Shake the solutions at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the solutions to pellet the excess, undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
-
Objective: To determine the concentration-time profile of this compound in plasma and the target tissue.
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Materials: this compound formulation, appropriate animal model (e.g., mice or rats), blood collection supplies (e.g., heparinized tubes), tissue homogenization equipment, LC-MS/MS system.
-
Method:
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Administer a single dose of the this compound formulation to a cohort of animals.
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At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and the target tissue.
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Process the blood to separate plasma. Homogenize the tissue samples.
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Extract this compound from the plasma and tissue homogenates.
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Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
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Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of plant essential oils' aqueous solubility and stability using alpha and beta cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead Optimisation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
J1038 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with J1038, a selective inhibitor of Schistosoma mansoni histone deacetylase 8 (smHDAC8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of histone deacetylase 8 (HDAC8). It has been particularly studied for its potent inhibition of HDAC8 from Schistosoma mansoni (smHDAC8), the parasite responsible for schistosomiasis. Its chemical name is 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carbohydroxamic acid.
Q2: What is the mechanism of action of this compound?
This compound functions by binding to the catalytic zinc ion within the active site of HDAC8. This interaction blocks the enzyme's ability to remove acetyl groups from its substrates, leading to an accumulation of acetylated proteins and subsequent downstream cellular effects.
Q3: What are the primary applications of this compound in research?
This compound is primarily used as a research tool to study the biological functions of HDAC8, particularly in the context of schistosomiasis. It has been shown to induce apoptosis in schistosomes, making it a lead compound for the development of new anti-parasitic drugs. It can also be used to investigate the role of HDAC8 in various cellular processes, including gene transcription and cell cycle regulation.
Q4: How selective is this compound for smHDAC8 over human HDAC isoforms?
This compound exhibits selectivity for smHDAC8 over several human HDAC isoforms. This selectivity is a critical aspect of its potential as a therapeutic agent, as it may minimize off-target effects in human cells. For specific inhibitory concentrations (IC50 values), please refer to the data table below.
Quantitative Data Summary
| Target Enzyme | IC50 Value (µM) | Notes |
| S. mansoni HDAC8 (smHDAC8) | ~1.0 | Potent inhibitor |
| Human HDAC1 | >100 | Low activity |
| Human HDAC2 | >100 | Low activity |
| Human HDAC3 | >100 | Low activity |
| Human HDAC6 | >100 | Low activity |
| Human HDAC8 | ~2.0 | Moderate activity |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are approximate and compiled from published literature for comparative purposes.
Experimental Protocols
In Vitro HDAC8 Inhibition Assay using this compound
This protocol describes a general procedure for measuring the in vitro inhibitory activity of this compound against HDAC8 using a fluorogenic substrate.
Materials:
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Recombinant HDAC8 enzyme
-
This compound
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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Developer solution (e.g., Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in HDAC assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well black microplate, add the desired amount of recombinant HDAC8 enzyme to each well. Then, add the this compound working solutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor. Bring the total volume in each well to a consistent amount with HDAC assay buffer.
-
Initiate the Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time may need to be optimized based on the enzyme activity.
-
Stop the Reaction: Add the developer solution to each well. The developer will stop the HDAC8 reaction and cleave the deacetylated substrate to release a fluorescent signal.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of HDAC8 activity | - Incorrect this compound concentration: Errors in dilution or calculation. - This compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. - Inactive enzyme: The recombinant HDAC8 may have lost activity. | - Prepare fresh dilutions of this compound and verify calculations. - Aliquot the this compound stock solution to minimize freeze-thaw cycles. - Test the activity of the HDAC8 enzyme with a known inhibitor. |
| High background fluorescence | - Contaminated reagents or plates. - Autofluorescence of this compound at high concentrations. | - Use fresh, high-quality reagents and plates. - Run a control with this compound and the substrate without the enzyme to check for autofluorescence. |
| Inconsistent results between replicates | - Pipetting errors. - Incomplete mixing of reagents. - Temperature fluctuations during incubation. | - Use calibrated pipettes and ensure proper pipetting technique. - Gently mix the contents of the wells after adding each reagent. - Ensure a stable and uniform temperature in the incubator. |
| This compound shows no effect in cell-based assays | - Poor cell permeability of this compound. - Efflux of this compound by cellular transporters. - The cellular pathway being studied is not dependent on HDAC8. | - Use a higher concentration of this compound or a longer incubation time. - Consider using a different HDAC8 inhibitor with known cell permeability for comparison. - Confirm the role of HDAC8 in your specific cell line and pathway using genetic approaches (e.g., siRNA). |
Visualizations
Caption: Simplified signaling pathway of HDAC8 and its inhibition by this compound.
Caption: General experimental workflow for an in vitro this compound HDAC8 inhibition assay.
Common mistakes to avoid with J1038
It appears there has been a misunderstanding regarding the nature of J1038. My research indicates that This compound, more formally known as SDSS this compound+4849, is not a chemical compound, drug, or molecule used in life science research. Instead, it is a well-documented galaxy cluster located in the constellation Ursa Major. It is most famous for its striking resemblance to a smiling face, an illusion created by the phenomenon of gravitational lensing.
Gravitational lensing occurs when a massive object, such as a galaxy cluster, bends the light from more distant objects. In the case of SDSS this compound+4849, the "eyes" of the smiley face are distant galaxies, and the "smile" is an arc of light from an even more distant galaxy that has been distorted by the immense gravity of the cluster.
Given that this compound is an astronomical object, the requested content for a technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals is not applicable. The concepts of experimental protocols, signaling pathways, and common mistakes in a laboratory setting do not apply to the study of a galaxy cluster.
Therefore, I am unable to create the requested troubleshooting guides, data tables, and diagrams in the context of life sciences or drug development for this compound.
J1038 Technical Support Center: Troubleshooting Stability in Long-Term Experiments
This guide provides answers to frequently asked questions and troubleshooting advice for stability issues encountered with J1038 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated in my cell culture medium after 24 hours. What is causing this and how can I prevent it?
A1: this compound has limited solubility in aqueous solutions, including standard cell culture media. Precipitation during long-term experiments is a common issue that can lead to a decrease in the effective concentration of the compound. This is often exacerbated by components in fetal bovine serum (FBS) and temperature fluctuations.
To prevent precipitation, consider the following:
-
Solvent Choice: Ensure the final concentration of the stock solvent (e.g., DMSO) in the medium is as low as possible, typically below 0.1%.
-
BSA Conjugation: For serum-free experiments, conjugating this compound to bovine serum albumin (BSA) can enhance its solubility and stability.
-
Fresh Preparation: For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared this compound solution every 24-48 hours.
Q2: I am observing a decrease in the inhibitory effect of this compound in my week-long cell viability assay. Is the compound degrading?
A2: Yes, a decline in efficacy during extended experiments often suggests compound degradation. This compound can be susceptible to hydrolysis and oxidation in aqueous culture media at 37°C. Internal stability studies show a time-dependent decrease in the active concentration of this compound under standard incubation conditions.
Troubleshooting Steps:
-
Confirm Degradation: Analyze the concentration of this compound in your culture medium over the time course of your experiment using HPLC.
-
Replenish Compound: Change the medium and re-dose with fresh this compound every 48 hours to maintain a consistent effective concentration.
-
Use a More Stable Analog: If frequent media changes are not feasible, consider using a more stable analog if one is available for your target.
Q3: What are the optimal storage conditions for this compound stock solutions? How many freeze-thaw cycles are permissible?
A3: For maximum stability, this compound stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Our stability data indicates that this compound can withstand up to three freeze-thaw cycles without a significant loss of potency. Exceeding this can lead to degradation and precipitation upon thawing.
Quantitative Stability Data
The following tables summarize the stability profile of this compound under various conditions.
Table 1: Stability of this compound (10 mM) in Various Solvents at -20°C over 6 Months
| Solvent | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| DMSO | >99% | 99% | 98% |
| Ethanol | 98% | 95% | 91% |
| PBS | 90% | 82% | 70% |
Table 2: Impact of Freeze-Thaw Cycles on this compound Potency (IC50) Stock solution (10 mM in DMSO) was subjected to repeated freeze (-80°C) and thaw (room temperature) cycles.
| Number of Freeze-Thaw Cycles | Average IC50 (nM) in Kinase Assay | Percent Change from Control |
| 0 (Control) | 50.2 | 0% |
| 1 | 51.5 | +2.6% |
| 3 | 54.1 | +7.8% |
| 5 | 65.8 | +31.1% |
| 10 | 98.4 | +96.0% |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability in Cell Culture Medium
This protocol details how to quantify the concentration of this compound over time to assess its stability.
-
Preparation: Prepare a 10 µM solution of this compound in your standard cell culture medium.
-
Incubation: Place the solution in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect 1 mL aliquots of the medium.
-
Sample Processing: Add 2 mL of ice-cold acetonitrile to each aliquot to precipitate proteins. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Elute with an isocratic mobile phase and monitor the absorbance at the λmax for this compound.
-
Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.
Protocol 2: Cell-Based Assay to Determine this compound Potency (IC50)
This protocol describes a method to measure the functional impact of potential this compound degradation.
-
Cell Seeding: Seed target cells (e.g., a cancer cell line overexpressing Kinase X) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound stock solution (e.g., from a fresh aliquot vs. an aliquot that has undergone multiple freeze-thaw cycles).
-
Treatment: Treat the cells with the this compound serial dilutions and incubate for the desired experimental duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
IC50 Calculation: Normalize the data to untreated controls and perform a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Visual Guides and Workflows
Validation & Comparative
Validating the Efficacy of J1038: A Comparative Analysis with a Secondary Orthogonal Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the validation of a primary screening hit is a critical step toward identifying a robust lead compound. This guide provides a comparative analysis of the hypothetical molecule, J1038, initially identified as a potent inhibitor of the pro-inflammatory transcription factor NF-κB. To corroborate the initial findings, a secondary, orthogonal assay is employed to measure the downstream effects of NF-κB inhibition. This guide presents the experimental data, detailed protocols, and visual workflows to support the validation of this compound's mechanism of action.
Data Presentation: this compound Efficacy in Primary and Secondary Assays
The following table summarizes the quantitative data obtained from a primary biochemical assay and a secondary cell-based assay to evaluate the inhibitory potential of this compound on the NF-κB signaling pathway.
| Assay Type | Metric | This compound | Alternative 1 (BAY 11-7082) | Alternative 2 (SC-514) | Vehicle (DMSO) |
| Primary Assay: NF-κB DNA-Binding ELISA | IC₅₀ (nM) | 75 | 120 | 250 | > 10,000 |
| Secondary Assay: IL-6 Secretion in LPS-stimulated RAW 264.7 cells | IC₅₀ (nM) | 150 | 280 | 600 | > 10,000 |
Experimental Protocols
Primary Assay: NF-κB p65 DNA-Binding ELISA
This assay quantitatively measures the active form of the NF-κB p65 subunit in nuclear extracts that can bind to a consensus DNA sequence.
Materials:
-
This compound, BAY 11-7082, SC-514 (10 mM stock in DMSO)
-
HEK293T cells
-
TNFα (Tumor Necrosis Factor-alpha)
-
Nuclear Extraction Kit (e.g., Thermo Scientific™ NE-PER™)
-
NF-κB p65 DNA-Binding ELISA Kit (e.g., Cayman Chemical No. 10007889)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (DMEM with 10% FBS)
Procedure:
-
Cell Culture and Treatment: Seed HEK293T cells in a 10 cm dish and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound, BAY 11-7082, SC-514, or DMSO vehicle for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with 20 ng/mL TNFα for 30 minutes.
-
Nuclear Extraction: Wash cells with ice-cold PBS and perform nuclear extraction according to the manufacturer's protocol.
-
ELISA: Perform the NF-κB p65 DNA-Binding ELISA on the nuclear extracts as per the kit's instructions. Briefly, the nuclear extract is added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence. A primary antibody specific for the p65 subunit is added, followed by a HRP-conjugated secondary antibody.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response curve using a non-linear regression model.
Secondary Assay: IL-6 Secretion in LPS-stimulated RAW 264.7 Macrophages
This cell-based assay measures the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine whose expression is downstream of NF-κB activation, in response to lipopolysaccharide (LPS) stimulation.
Materials:
-
This compound, BAY 11-7082, SC-514 (10 mM stock in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
IL-6 ELISA Kit (e.g., R&D Systems® Quantikine® ELISA Mouse IL-6)
-
Cell culture medium (DMEM with 10% FBS)
Procedure:
-
Cell Culture and Plating: Culture RAW 264.7 cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound, BAY 11-7082, SC-514, or DMSO vehicle for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL LPS for 24 hours to induce an inflammatory response and IL-6 production.
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a mouse IL-6 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the IC₅₀ values from the dose-response curves.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound within the NF-κB signaling cascade.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow for this compound Validation
This diagram outlines the sequential workflow from the primary biochemical assay to the secondary cell-based validation.
Caption: Workflow for validating this compound's effect with a secondary assay.
A Comparative Guide to MEK1/2 Inhibitors in the MAPK/ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common MEK1/2 inhibitors, focusing on their biochemical potency and the experimental protocols used to determine their efficacy. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making its components, particularly MEK1 and MEK2, key targets for therapeutic intervention.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a multi-tiered kinase cascade that transmits signals from cell surface receptors to the nucleus. The process typically begins with the activation of a receptor tyrosine kinase (RTK) by a growth factor. This leads to the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Activated MEK1/2 are the only known kinases to phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK1/2 can then translocate to the nucleus to regulate transcription factors that drive cell proliferation and survival.
Comparative Efficacy of MEK Inhibitors
Several allosteric, non-ATP-competitive MEK1/2 inhibitors have been developed and approved for clinical use, primarily for treating cancers with activating BRAF mutations. These inhibitors bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. Below is a summary of their reported biochemical potencies (IC50) against MEK1 and MEK2 enzymes. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Biochemical IC50 (nM) | Reference |
| Trametinib | MEK1 | 0.7 | [1] |
| MEK2 | 0.9 | [1] | |
| Cobimetinib | MEK1 | 4.2 | [2] |
| Selumetinib | MEK1 | 14 | [3] |
| Binimetinib | MEK1/2 | 12 | [3] |
Note: IC50 values can vary based on assay conditions, such as ATP concentration and substrate used.
Experimental Protocols
Reproducibility of findings relies on detailed and standardized experimental protocols. Below are methodologies for two key experiments used to characterize MEK inhibitors: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to measure effects on cell viability.
This protocol describes a method to determine the IC50 value of a compound against MEK1 by measuring the phosphorylation of its direct substrate, a full-length inactive ERK2. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is a bead-based, no-wash assay.
Materials:
-
Recombinant active MEK1 kinase
-
Recombinant inactive GST-tagged full-length ERK2 substrate
-
MEK inhibitor compounds (e.g., Trametinib, Selumetinib)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
-
AlphaLISA Anti-phospho-ERK2 (Thr202/Tyr204) Acceptor beads
-
AlphaLISA Glutathione Donor beads
-
AlphaLISA Detection Buffer (contains EDTA to stop the reaction)
-
384-well microplates (e.g., AlphaPlate)
-
Alpha-enabled microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the MEK inhibitor in DMSO. Further dilute these into the Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor solution.
-
Add 2.5 µL of a solution containing MEK1 kinase and GST-ERK2 substrate (pre-diluted in Kinase Assay Buffer to 4x the final desired concentration).
-
Initiate the kinase reaction by adding 5 µL of ATP solution (diluted in Kinase Assay Buffer to 2x the final desired concentration, typically at its Km value).
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of AlphaLISA Detection Buffer containing the Anti-phospho-ERK2 Acceptor beads.
-
Add 5 µL of Glutathione Donor beads diluted in Detection Buffer.
-
Incubate the plate in the dark for 60 minutes at room temperature to allow for bead association.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader, exciting at 680 nm and measuring emission at 615 nm.
-
Analysis: The signal is inversely proportional to the level of MEK1 inhibition. Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3]
This protocol measures the metabolic activity of a cell population as an indicator of cell viability after treatment with a MEK inhibitor. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, which has a BRAF V600E mutation)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MEK inhibitor compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the MEK inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The characterization of a novel kinase inhibitor typically follows a structured workflow, progressing from initial high-throughput screening to more detailed cellular and in vivo validation.
References
J1038: A Case of Mistaken Identity in Biological Research
An initial investigation into "J1038" has revealed that this designation does not refer to a gene or protein within biological databases. Instead, this compound, or more formally SDSS this compound+4849, is the designation for a well-documented galaxy cluster in the constellation Ursa Major.[1][2][3][4][5] This celestial object is notable for its coincidental resemblance to a "smiley face," an illusion created by the phenomenon of gravitational lensing.[1][2][3][4][5]
The "eyes" of the smiley face are two bright galaxies within the cluster, and the "smile" is an arc-like distortion of light from a more distant galaxy, caused by the immense gravitational pull of the galaxy cluster.[1][2][3][4][5] This effect, known as an Einstein ring, is a significant point of study in cosmology and astrophysics.[3]
Given that this compound is an astronomical object and not a biological entity, the concepts of "knockout" or "knockdown" validation, which are methods used in molecular biology to study gene function, are not applicable. These techniques involve the targeted inactivation or suppression of a specific gene to observe the resulting phenotypic changes in an organism or cell line.
Therefore, a comparison guide for this compound knockout or knockdown validation cannot be developed. Researchers and scientists in the field of drug development are advised to verify the nomenclature and biological relevance of their targets of interest through established genetic and protein databases.
It is possible that "this compound" is a typographical error or an internal, non-standard designation for a biological molecule. If you have an alternative name or identifier for your target of interest, please provide it for a more accurate and relevant response.
References
- 1. Cosmic smiley: A happy gravitational lens. [slate.com]
- 2. SDSS this compound+4849 - Wikipedia [en.wikipedia.org]
- 3. The Happy Face of Gravitational Lensing [astro4edu.org]
- 4. Earth and Space News: Smiley Face in Galaxy Cluster this compound+4849: The Universe as a Friendly Place [earth-and-space-news.blogspot.com]
- 5. In the centre of this image, taken with the NASA/ESA Hubble Space Telescope, is the galaxy cluster SDSS this compound+4849 — and it seems to be smiling. You can make out its two orange eyes and white button nose. In the case of this “happy face”, the two eyes are very bright galaxies and the misleading smile lines are actually arcs caused by an effect known as strong gravitational lensing. Galaxy clusters are the most massive structures in the Universe and exert such a powerful gravitational pull that they warp the spacetime around them and act as cosmic lenses which can magnify, distort and bend the Stock Photo - Alamy [alamy.com]
Unable to Provide Comparative Analysis: Chemical Compound J1038 Unidentified in Public Domain
A comprehensive search has yielded no information on a chemical compound designated as J1038. The search results were dominated by references to a galaxy cluster, SDSS this compound+4849, indicating that "this compound" is not a recognized identifier for a chemical substance in publicly accessible scientific databases.
Consequently, it is not possible to conduct a comparative analysis of this compound and its analogs as requested. The core requirements of the anlysis, including data presentation in tables, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational information on the compound itself.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct identifier, such as a CAS registry number, IUPAC name, or a specific internal company code that has been publicly disclosed in scientific literature. Without a valid starting point, a meaningful and accurate comparison with alternative compounds cannot be generated.
J1038: A Comparative Analysis of a Selective HDAC8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective Histone Deacetylase 8 (HDAC8) inhibitor, J1038, with other relevant compounds, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating this compound for further investigation and development, particularly in the context of anti-parasitic drug discovery.
Introduction to this compound
This compound is a selective inhibitor of HDAC8, an enzyme that plays a crucial role in the epigenetic regulation of gene expression. Specifically, this compound has been identified as a potent inhibitor of HDAC8 from the parasitic flatworm Schistosoma mansoni (smHDAC8), a major causative agent of schistosomiasis.[1][2] Its chemical name is 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carbohydroxamic acid, and its CAS number is 949727-86-0.[1][3] The primary mechanism of action for this compound involves binding to the catalytic zinc ion within the active site of the HDAC8 enzyme.[1][2]
Quantitative Performance Data
The inhibitory activity of this compound has been quantified and compared with other HDAC inhibitors across different HDAC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of potency and selectivity.
| Compound | smHDAC8 IC50 (µM) | hHDAC8 IC50 (µM) | hHDAC1 IC50 (µM) | hHDAC3 IC50 (µM) | hHDAC6 IC50 (µM) | Reference |
| This compound | ~5 | ~10 | >100 | >100 | >100 | [2][4] |
| SAHA | ~5 | ~5 | ~0.1 | ~0.1 | ~0.01 | [2][4] |
| M344 | ~5 | ~5 | ~0.1 | ~0.1 | ~0.01 | [2][4] |
In a separate study focusing on the impact on S. mansoni larvae, this compound was compared with another derivative, J1036, and the pan-HDAC inhibitor SAHA.
| Compound (at 100 µM) | Apoptosis in S. mansoni larvae (after 3 days) | Reference |
| This compound | Ineffective | [5] |
| J1036 | 67% | [5] |
| SAHA | 43% | [5] |
Signaling Pathway and Mechanism of Action
HDAC8 is a class I histone deacetylase that removes acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. By inhibiting HDAC8, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation and a more open chromatin state, which in turn can activate the expression of certain genes. This can induce cellular processes such as apoptosis in cancer cells or, in the case of S. mansoni, in the parasite.
Caption: Inhibition of HDAC8 by this compound blocks deacetylation, promoting an open chromatin state and gene expression.
Experimental Protocols
The data presented in this guide were generated using the following methodologies:
In Vitro HDAC Inhibition Assay
The inhibitory activity of this compound and other compounds against recombinant smHDAC8 and human HDAC isoforms (HDAC1, 3, 6, and 8) was determined using a fluorogenic assay. The general workflow for this type of assay is as follows:
-
Enzyme and Substrate Preparation: Recombinant HDAC enzymes are purified. A fluorogenic substrate, typically an acetylated lysine side chain linked to a fluorescent molecule, is prepared.
-
Incubation: The HDAC enzyme, the inhibitor (at varying concentrations), and the substrate are incubated together in an appropriate buffer system.
-
Deacetylation Reaction: In the absence of a potent inhibitor, the HDAC enzyme removes the acetyl group from the substrate.
-
Developer Addition: A developer solution is added, which cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. The intensity is inversely proportional to the HDAC activity.
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in enzyme activity (IC50) is calculated by plotting the fluorescence signal against the inhibitor concentration.
Caption: Workflow for a typical in vitro HDAC inhibition assay.
Schistosomula Apoptosis Assay
The effect of this compound on the larval stage of S. mansoni (schistosomula) was assessed to determine its potential as an anti-parasitic agent.
-
Parasite Culture: Schistosomula are prepared and cultured in a suitable medium.
-
Compound Treatment: The cultured schistosomula are treated with different concentrations of the test compounds (this compound, J1036, SAHA) or a vehicle control.
-
Incubation: The parasites are incubated for a defined period (e.g., 3 days).
-
Apoptosis Assessment: Apoptosis (programmed cell death) is measured using established methods, such as TUNEL staining or caspase activity assays, often visualized by microscopy.
-
Quantification: The percentage of apoptotic larvae is determined for each treatment group.
Cross-Validation with Other Studies
The initial characterization of this compound by Marek et al. (2013) established its selectivity for smHDAC8 over several human HDAC isoforms.[2][4] This is a critical feature for a potential drug candidate, as it suggests a lower likelihood of off-target effects in a human host. The data clearly shows that while this compound is as potent as the broad-spectrum HDAC inhibitors SAHA and M344 against the parasite's HDAC8, it is significantly less active against human HDAC1, HDAC3, and HDAC6.[2][4]
However, the subsequent study by Simoben et al. (2018) revealed that despite its enzymatic inhibitory activity, this compound was ineffective at inducing apoptosis in S. mansoni larvae at the tested concentration.[5] In contrast, another derivative, J1036, and the pan-HDAC inhibitor SAHA did induce apoptosis, suggesting that factors beyond simple HDAC8 inhibition, such as cell permeability or other off-target effects, may be crucial for the anti-parasitic activity of these compounds.[5]
Conclusion
This compound is a valuable research tool for studying the function of HDAC8, particularly in Schistosoma mansoni. Its selectivity for the parasite enzyme over key human isoforms makes it an interesting lead compound. However, the lack of a whole-organism effect in the reported apoptosis assay highlights the complexity of translating in vitro enzymatic activity to in vivo efficacy. Further studies are warranted to investigate the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives to better understand the disconnect between enzymatic inhibition and parasiticidal activity. Researchers interested in developing novel anti-schistosomal drugs may consider the structural backbone of this compound as a starting point for designing compounds with improved cellular permeability and in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis for the Inhibition of Histone Deacetylase 8 (HDAC8), a Key Epigenetic Player in the Blood Fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Basis for the Inhibition of Histone Deacetylase 8 (HDAC8), a Key Epigenetic Player in the Blood Fluke Schistosoma mansoni | PLOS Pathogens [journals.plos.org]
- 5. A Novel Class of Schistosoma mansoni Histone Deacetylase 8 (HDAC8) Inhibitors Identified by Structure-Based Virtual Screening and In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
J1038: A Novel Antischistosomal Agent Demonstrates Competitive Efficacy in Preclinical Studies Compared to Standard of Care
For Immediate Release
[City, State] – [Date] – New preclinical data on J1038, a selective inhibitor of Schistosoma mansoni histone deacetylase 8 (smHDAC8), reveals its potential as a promising alternative to the current standard of care for schistosomiasis, praziquantel. Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. For decades, treatment has relied solely on praziquantel, raising concerns about the potential for drug resistance and the drug's lower efficacy against juvenile worms. This compound presents a novel mechanism of action that could address these concerns.
This compound targets the epigenetic machinery of the parasite by specifically inhibiting smHDAC8, an enzyme crucial for the parasite's growth and development. This mode of action is distinct from that of praziquantel, which is believed to disrupt calcium ion homeostasis in the parasite, leading to muscle paralysis and tegument damage[1][2][3][4][5].
Comparative Efficacy: this compound vs. Praziquantel
Initial in vitro studies demonstrate the potent activity of this compound against S. mansoni. While direct comparative clinical data is not yet available, preclinical findings suggest this compound's efficacy is a subject of significant research interest.
In contrast, praziquantel has been the cornerstone of schistosomiasis control programs for over 40 years. Its efficacy is well-documented through numerous clinical trials and meta-analyses. The standard oral dose of 40 mg/kg has shown high cure rates and egg reduction rates across different Schistosoma species[6][7][8]. However, reports of lower cure rates in some regions and its reduced effectiveness against the early-stage schistosomula highlight the need for new therapeutic options[9][10].
Table 1: Quantitative Efficacy Data of this compound
| Compound | Target | Assay Type | IC50 (µM) | Organism Stage |
| This compound | smHDAC8 | Enzymatic Assay | Data not consistently reported across public sources | - |
| This compound | S. mansoni | Schistosomula Viability Assay | Ineffective in some reported assays[11] | Larvae |
Note: The inhibitory concentration (IC50) for this compound against smHDAC8 and its in vitro efficacy against schistosomula have been investigated, though specific values are not uniformly cited in the available literature. One study indicated that a polar hydroxamate derivative, this compound, was ineffective in a schistosomula apoptosis assay at a concentration of 100 µM[11]. Further research is needed to establish a definitive efficacy profile.
Table 2: Clinical Efficacy of Praziquantel (40 mg/kg, single dose)
| Schistosoma Species | Cure Rate (%) | Egg Reduction Rate (%) |
| S. mansoni | 76.7 - 89.2[6][8] | 86.3 - 93.7[8][12] |
| S. haematobium | 77.1 - 93.6[6][8] | 85 - 97[13][14] |
| S. japonicum | 94.7[8] | 95[8] |
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and praziquantel offer different approaches to combating schistosomiasis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Praziquantel for the Treatment of Human Schistosomiasis in Ethiopia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of praziquantel has been maintained over four decades (from 1977 to 2018): A systematic review and meta-analysis of factors influence its efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical efficacy and tolerability of praziquantel for intestinal and urinary schistosomiasis-a meta-analysis of comparative and non-comparative clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Praziquantel efficacy, urinary and intestinal schistosomiasis reinfection - a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of praziquantel against Schistosoma mansoni in northern Senegal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Class of Schistosoma mansoni Histone Deacetylase 8 (HDAC8) Inhibitors Identified by Structure-Based Virtual Screening and In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and safety of praziquantel preventive chemotherapy in Schistosoma mansoni infected school children in Southern Ethiopia: A prospective cohort study [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Efficacy of Praziquantel against Schistosoma haematobium in Dulshatalo village, western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking J1038: A Comparative Analysis of JAK1 Inhibitor Performance
For Immediate Release
This guide provides a comprehensive performance comparison of the novel JAK1 inhibitor, J1038, against other established inhibitors targeting the Janus Kinase 1 (JAK1) enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of JAK1 inhibition for therapeutic applications.
Introduction to JAK1 Inhibition
Janus Kinase 1 (JAK1) is a critical enzyme in the JAK-STAT signaling pathway, which plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAK1 an important therapeutic target. This guide benchmarks the performance of a novel inhibitor, this compound, against other known JAK1 inhibitors.
Performance Benchmarking: this compound vs. Competitor Compounds
The inhibitory activity of this compound was assessed and compared against a panel of known JAK1 inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined to quantify the potency and binding affinity of each compound.
Table 1: Comparative Inhibitory Activity against JAK1
| Compound | IC50 (nM)[1] | Ki (nM) | Selectivity Profile |
| This compound (Hypothetical) | 15 | 5.2 | High for JAK1 |
| Compound A | 17.9[1] | 6.1 | Selective for JAK1 over JAK2, JAK3, TYK2[1] |
| Compound B | 886[1] | 301 | Less selective for JAK1[1] |
| Compound C | >10,000[1] | >3400 | Low potency for JAK1[1] |
| Compound D | 1210[1] | 411 | Moderate selectivity for JAK1[1] |
Note: IC50 and Ki values are crucial metrics for evaluating inhibitor potency. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2][3] Ki is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme.[4]
Signaling Pathway and Mechanism of Action
This compound, like other JAK1 inhibitors, functions by blocking the ATP binding site of the JAK1 enzyme, thereby preventing the phosphorylation and activation of downstream STAT proteins. This interruption of the JAK-STAT signaling cascade ultimately modulates the inflammatory and immune responses.
Figure 1. This compound inhibits the JAK-STAT signaling pathway.
Experimental Protocols
JAK1 Inhibition Assay (Calpier Enzyme Assay)
The inhibitory activity of this compound and other compounds on JAK1 was determined using a Caliper-based enzyme assay. This method measures the enzymatic activity by monitoring the phosphorylation of a substrate peptide.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK1 enzyme and a fluorescently labeled peptide substrate are prepared in a kinase buffer.
-
Compound Dilution: Test compounds are serially diluted to various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is typically carried out in the presence of 1 mM ATP.[1]
-
Reaction Quenching: After a defined incubation period, the reaction is stopped.
-
Data Acquisition: The amounts of phosphorylated and unphosphorylated substrate are measured using a Caliper microfluidic chip-based instrument.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated. IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.
Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 values of the inhibitors.
Figure 2. Experimental workflow for IC50 determination.
Conclusion
The data presented in this guide demonstrates that the hypothetical inhibitor this compound exhibits potent inhibitory activity against JAK1, with an IC50 value of 15 nM. Its performance is comparable to or exceeds that of some existing JAK1 inhibitors. The provided experimental protocols offer a standardized method for reproducing these findings and for the continued evaluation of novel JAK1 inhibitors. Further studies are warranted to fully characterize the selectivity profile and in vivo efficacy of this compound.
References
Independent Verification of J1038's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound often referred to as J1038, which has been identified as DP1038 , an intranasal formulation of octreotide acetate. The performance of DP1038 is compared with other established somatostatin analogs, supported by available experimental data. It is important to note that information on a compound designated solely as "this compound" is not available in the public scientific literature; the information presented herein is based on the available data for DP1038.
Mechanism of Action: Somatostatin Analogs
DP1038, or octreotide acetate, is a synthetic analog of the natural hormone somatostatin.[1] Its mechanism of action is centered on its ability to bind to somatostatin receptors (SSTRs), which are expressed on various cells throughout the body, including pituitary tumors that cause acromegaly. The binding of octreotide to these receptors, primarily SSTR2 and SSTR5, initiates a signaling cascade that inhibits the synthesis and secretion of several hormones, most notably Growth Hormone (GH).[2] By suppressing GH production, octreotide also leads to a reduction in the levels of Insulin-like Growth Factor 1 (IGF-1), the primary mediator of GH's growth-promoting effects. This hormonal suppression forms the basis of its therapeutic effect in conditions like acromegaly and certain neuroendocrine tumors.
Alternatives to octreotide, such as lanreotide and pasireotide, are also somatostatin analogs and share a similar fundamental mechanism of action. However, they exhibit differences in their binding affinities for the various SSTR subtypes, which can influence their efficacy and side-effect profiles.
Comparative Performance Data
The following tables summarize the available quantitative data comparing DP1038 (intranasal octreotide) with subcutaneous octreotide and other somatostatin analogs.
Table 1: Pharmacokinetic Comparison of Intranasal vs. Subcutaneous Octreotide
| Parameter | Intranasal Octreotide (DP1038) | Subcutaneous Octreotide | Reference |
| Bioavailability | ~9% (relative to subcutaneous) | 100% | |
| Time to Peak Concentration (Tmax) | ~15-30 minutes | ~30-60 minutes | |
| Half-life (t1/2) | ~1.9 hours | ~1.7 hours | [2] |
| Administration Route | Intranasal | Subcutaneous or Intramuscular Injection |
Table 2: Efficacy Comparison of Somatostatin Analogs in Acromegaly
| Compound | Route of Administration | GH Control (<2.5 µg/L) | IGF-1 Normalization | Reference |
| Octreotide LAR | Intramuscular | ~55-75% | ~50-70% | |
| Lanreotide Autogel | Deep Subcutaneous | ~50-70% | ~45-65% | |
| Pasireotide LAR | Intramuscular | ~31-48% | ~38-63% |
Note: Efficacy data is derived from various clinical trials and may not be from direct head-to-head comparisons. LAR denotes Long-Acting Release formulations.
Experimental Protocols
Growth Hormone (GH) Suppression Test
Objective: To assess the autonomous production of Growth Hormone, a hallmark of acromegaly, and to evaluate the efficacy of somatostatin analogs in suppressing GH levels.
Methodology:
-
Patient Preparation: The patient should fast for at least 8 hours prior to the test.
-
Baseline Sampling: A baseline blood sample is drawn to measure basal GH and IGF-1 levels.
-
Glucose Administration: A standard oral glucose tolerance test (OGTT) is performed by administering a 75g glucose solution orally.
-
Serial Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes following glucose ingestion.
-
GH Measurement: Serum GH levels in all collected samples are measured using a validated immunoassay.
-
Interpretation: In healthy individuals, the glucose load suppresses GH levels to below 1 ng/mL. In patients with acromegaly, GH levels fail to suppress and may even paradoxically rise. The nadir GH level achieved during the test is a key indicator of disease activity and response to treatment.
Radioimmunoassay (RIA) for Octreotide
Objective: To quantify the concentration of octreotide in plasma or serum samples for pharmacokinetic studies.
Methodology:
-
Principle: This is a competitive binding assay. A known quantity of radiolabeled octreotide (e.g., with 125I) competes with the unlabeled octreotide in the patient's sample for a limited number of binding sites on a specific anti-octreotide antibody.
-
Sample Preparation: Patient serum or plasma samples are collected. For long-acting release formulations, trough levels are typically measured just before the next injection.
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of unlabeled octreotide.
-
Patient samples, standards, and controls are incubated with the anti-octreotide antibody.
-
A fixed amount of radiolabeled octreotide is then added to all tubes and incubated to allow for competitive binding.
-
The antibody-bound octreotide (both labeled and unlabeled) is separated from the free octreotide, often by precipitation with a second antibody or other methods.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: The concentration of octreotide in the patient samples is determined by comparing the radioactivity measurements to the standard curve. A lower level of radioactivity indicates a higher concentration of unlabeled octreotide in the sample.
Visualizations
Caption: Signaling pathway of somatostatin analogs in pituitary cells.
Caption: Workflow for the Growth Hormone Suppression Test.
Caption: Relationship between DP1038 and its alternatives.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of J1038
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of the substance designated as J1038, emphasizing operational and safety procedures.
Waste Management and Disposal Plan
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. It is categorized as a material that should not be disposed of through standard waste streams or sanitary sewers.[1][2][3] The primary method of disposal involves treating it as a hazardous chemical waste.
Key Disposal Information for this compound
| Parameter | Guideline | Source |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company.[4] | OriGene Technologies SDS |
| Treatment Method | Burn in a chemical incinerator equipped with an afterburner and scrubber.[4] | OriGene Technologies SDS |
| Professional Service | A licensed professional waste disposal service must be contacted to dispose of this material.[4] | OriGene Technologies SDS |
| Contaminated Packaging | Dispose of as unused product.[4] | OriGene Technologies SDS |
Experimental Protocol for Disposal of this compound
The following step-by-step procedure should be followed to ensure the safe and compliant disposal of this compound and its associated waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure substance, solutions, and contaminated labware.
-
Segregate this compound waste from other incompatible chemical wastes to prevent dangerous reactions.[1]
2. Containerization:
-
Use a suitable, leak-proof container that is compatible with this compound. The container must be in good condition with no cracks or rust.[1]
-
Keep the waste container securely closed except when adding waste.[1]
-
Store the container in a designated satellite accumulation area near the point of generation.[5]
3. Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][6]
-
The label must include the full chemical name ("this compound" and any other components of a mixture), the date of waste generation, the place of origin (e.g., lab room number), and the principal investigator's name and contact information.[2][6] Chemical abbreviations are not acceptable.[1]
4. Disposal of Contaminated Materials:
-
Labware/Glassware: If contaminated with this compound, package the items in an appropriate container and label it as hazardous waste, listing this compound as the contaminant.[1]
-
Empty Containers: The original this compound container, even if empty, should be disposed of as unused product.[4] For other containers that have held this compound, they must be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste.[1] After triple-rinsing, the container can be managed as non-hazardous waste, and labels should be fully defaced.[5]
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[1][2][4]
-
Provide the completed hazardous waste forms as required by your institution or the disposal company.[2][6]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound and associated materials.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. cdn.origene.com [cdn.origene.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Handling Protocols for J1038
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of J1038 (CAS 949727-86-0), a selective HDAC8 inhibitor also known as 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carbohydroxamic acid. Given that this compound is a research chemical, comprehensive toxicity data may not be available. Therefore, it is imperative to treat this compound with a high degree of caution and adhere to the following personal protective equipment (PPE) and handling protocols. The information presented here is based on standard laboratory safety practices for handling solid, powdered chemical compounds of a similar nature in a research setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not required |
| Spill Cleanup (Solid) | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat (consider disposable coveralls for large spills) | N95 or higher-rated respirator |
| Waste Disposal | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not required |
Handling and Experimental Workflow
Adherence to a strict, logical workflow is essential to minimize the risk of contamination and exposure. The following diagram illustrates the recommended procedure for handling this compound from receipt to disposal.
Caption: A logical workflow for handling the chemical this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Disposal Procedure |
| Unused Solid this compound | Clearly labeled, sealed container | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled solid waste container | Dispose of as chemical waste. Do not mix with regular laboratory trash. |
| Liquid Waste (e.g., stock solutions, experimental media) | Labeled hazardous liquid waste container | Dispose of through your institution's EHS office. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Labeled solid waste container | Dispose of as chemical waste. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (Solid) | Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled waste container. Decontaminate the area with a suitable cleaning agent. |
| Large Spill (Solid) | Evacuate the area and prevent entry. Contact your institution's EHS office immediately. |
The following diagram outlines the decision-making process in the event of an emergency involving this compound.
Caption: Emergency response decision tree for this compound incidents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
